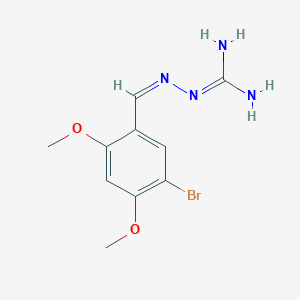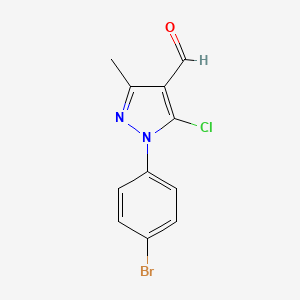
1-(4-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . The presence of bromophenyl and chloromethyl groups suggests that halogenation reactions might be involved in its synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography and NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of their chemical bonds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, as well as the bromophenyl and chloromethyl substituents . Pyrazoles can undergo a variety of reactions, including substitutions and additions, depending on the nature of the substituents and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would likely be determined experimentally. These properties can be influenced by factors such as the nature of the substituents and the overall molecular structure .Scientific Research Applications
Synthesis and Structural Analysis
1-(4-Bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde and its derivatives have been synthesized and structurally analyzed in various studies. For instance, Xu and Shi (2011) conducted a study on the synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting its crystallographic properties and molecular configuration (Xu & Shi, 2011). Similarly, Cuartas et al. (2017) explored the synthesis of reduced bipyrazoles from pyrazole precursors, including detailed molecular structures and supramolecular assembly information (Cuartas et al., 2017).
Photophysical Studies
Singh et al. (2013) conducted solvatochromic and single crystal studies of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, providing insights into its photophysical properties in different solvents (Singh et al., 2013).
Hydrogen-Bonded Chains and Sheets
Trilleras et al. (2014) explored the molecular interactions in compounds derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, focusing on hydrogen-bonded chains and sheets formation (Trilleras et al., 2014).
Synthesis of Pyrazolines
Loh et al. (2013) synthesized and characterized several pyrazoline compounds derived from 1-(4-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, providing insights into their crystal structures and molecular configurations (Loh et al., 2013).
Ultrasonic Synthesis
Trilleras et al. (2013) utilized ultrasonic conditions to synthesize dihydropyrazole derivatives from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, emphasizing advantages like shorter reaction times and good yields (Trilleras et al., 2013).
Pyrazole-Appended Quinolinyl Chalcones
Prasath et al. (2015) synthesized and characterized new quinolinyl chalcones containing a pyrazole group, derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and evaluated their antimicrobial properties (Prasath et al., 2015).
Conversion into Bipyrazoles
Kumar et al. (2019) investigated the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced bipyrazoles, providing detailed synthesis and characterization of the compounds and their supramolecular assembly (Kumar et al., 2019).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For instance, some pyrazole derivatives have been studied for their antimicrobial and anticancer activities . The mechanism of action in these cases could involve interactions with biological targets, leading to inhibition of certain pathways .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-5-chloro-3-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-8(12)3-5-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPRGOUYMYHPOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide hydrochloride](/img/no-structure.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2380978.png)

![3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2380980.png)
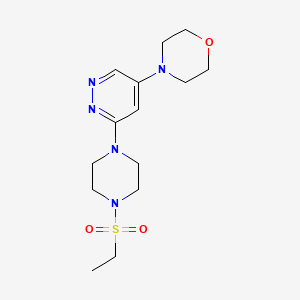

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2380984.png)
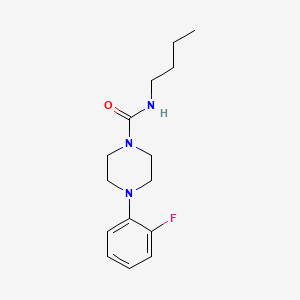
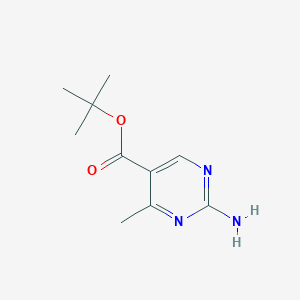
![3-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2380991.png)
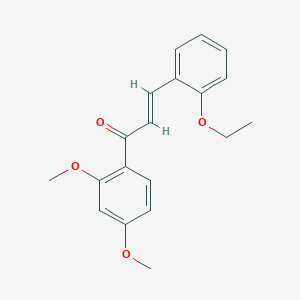
![methyl 5-methyl-4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2380994.png)
